5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione
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Overview
Description
5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include cyclization reactions, introduction of heteroatoms, and functional group modifications. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry, catalytic processes, and advanced purification methods are employed to ensure efficient production. The specific industrial methods are often tailored to the desired application and regulatory requirements .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione undergoes various chemical reactions, including:
Oxidation: The sulfur and nitrogen atoms can be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione involves interactions with specific molecular targets and pathways. The compound’s heteroatoms and functional groups enable it to bind to enzymes, receptors, and other biomolecules, modulating their activity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-5,14-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
- 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- N-butyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine .
Uniqueness
Compared to similar compounds, 5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione stands out due to its specific arrangement of heteroatoms and functional groups.
Properties
Molecular Formula |
C14H13N3OS2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione |
InChI |
InChI=1S/C14H13N3OS2/c1-14(2)4-9-7(5-18-14)3-8-10-11(20-13(8)17-9)12(19)16-6-15-10/h3,6H,4-5H2,1-2H3,(H,15,16,19) |
InChI Key |
YFLXQGIUALVEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=S)N=CN4)C |
Origin of Product |
United States |
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